9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride typically involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar organic chemistry principles and reaction conditions as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving its carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Fe(NO3)3·9H2O
- 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO)
- α,β-unsaturated carbonyl compounds
Major Products Formed
The major products formed from these reactions include substituted bicyclic compounds and oxidized derivatives such as aldehydes and ketones .
Scientific Research Applications
9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride has several scientific research applications, including:
Proteomics Research: The compound is used in the study of proteins and their functions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure is of interest in the development of pharmaceuticals and biologically active molecules.
Mechanism of Action
The specific mechanism of action for 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors involved in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): A stable nitroxyl radical used in oxidation reactions.
tert-butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate: A related compound with similar structural features.
Uniqueness
9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and functional groups, which make it valuable in various chemical and biological research applications.
Properties
IUPAC Name |
9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c11-8-6-1-5(9(12)13)2-7(8)4-10-3-6;/h5-7,10H,1-4H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOHGSSQOKKJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CNCC1C2=O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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